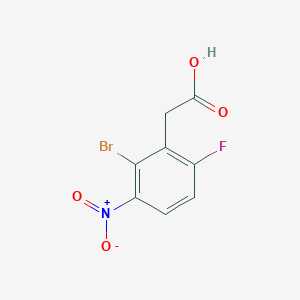
2-(2-Bromo-6-fluoro-3-nitrophenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromo-6-fluoro-3-nitrophenyl)acetic acid is an organic compound with the molecular formula C8H5BrFNO4. It is characterized by the presence of bromine, fluorine, and nitro groups attached to a phenyl ring, along with an acetic acid moiety. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-6-fluoro-3-nitrophenyl)acetic acid typically involves multi-step organic reactions. One common method includes the bromination of 2-fluoro-3-nitrobenzene followed by the introduction of the acetic acid group. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as iron(III) bromide to facilitate the bromination process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and nitration reactions under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromo-6-fluoro-3-nitrophenyl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The acetic acid moiety can be oxidized to form corresponding carboxylic acids or esters.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of substituted phenyl acetic acids.
Reduction: Formation of 2-(2-Bromo-6-fluoro-3-aminophenyl)acetic acid.
Oxidation: Formation of corresponding carboxylic acids or esters.
Aplicaciones Científicas De Investigación
2-(2-Bromo-6-fluoro-3-nitrophenyl)acetic acid is utilized in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Employed in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromo-6-fluoro-3-nitrophenyl)acetic acid involves its interaction with specific molecular targets. The bromine and nitro groups can participate in electrophilic and nucleophilic reactions, respectively, affecting various biochemical pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to alterations in their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-Bromo-2-fluoro-6-nitrophenyl)acetic acid
- 2-(4-Fluoro-3-nitrophenyl)acetic acid
- 2-(2-Fluoro-6-nitrophenyl)acetic acid
Uniqueness
2-(2-Bromo-6-fluoro-3-nitrophenyl)acetic acid is unique due to the specific positioning of the bromine, fluorine, and nitro groups on the phenyl ring. This unique arrangement imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the acetic acid moiety further enhances its versatility in various chemical transformations and applications.
Propiedades
Fórmula molecular |
C8H5BrFNO4 |
|---|---|
Peso molecular |
278.03 g/mol |
Nombre IUPAC |
2-(2-bromo-6-fluoro-3-nitrophenyl)acetic acid |
InChI |
InChI=1S/C8H5BrFNO4/c9-8-4(3-7(12)13)5(10)1-2-6(8)11(14)15/h1-2H,3H2,(H,12,13) |
Clave InChI |
VRCYWVXVQPINAL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1[N+](=O)[O-])Br)CC(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


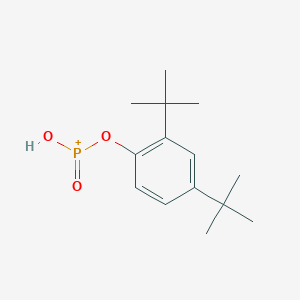
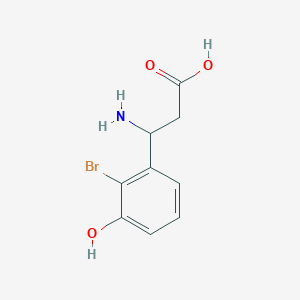
![Ethyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B12966695.png)
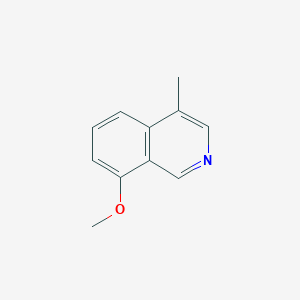
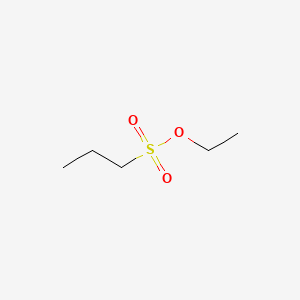
![5-(Difluoromethoxy)-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B12966704.png)
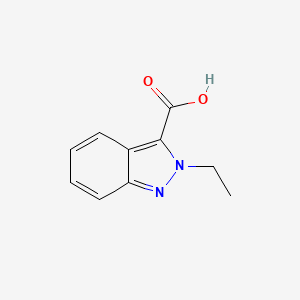
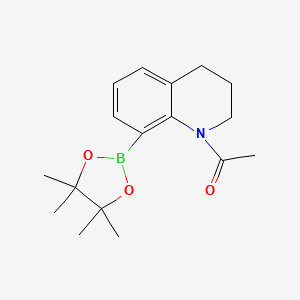
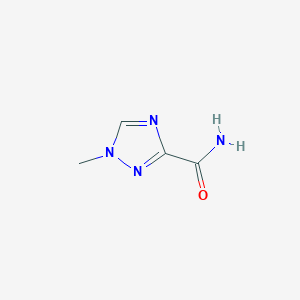
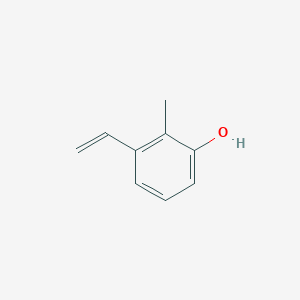


![tert-Butyl 3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B12966742.png)
![2,3,6-Trimethyl-5-oxo-5,6-dihydropyrido[3,4-b]pyrazine-8-carbonitrile](/img/structure/B12966751.png)
